3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine
Description
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring substituted at the 3-position with a fluoromethyl group (-CH₂F) and at the 1-position with a 3-methylbenzoyl moiety. This structure combines the inherent reactivity of azetidines with the electronic effects of fluorine and the steric/aromatic properties of the benzoyl group.
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-3-2-4-11(5-9)12(15)14-7-10(6-13)8-14/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAFVFDJNRKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2034605-93-9, is a member of the azetidine family, which has been associated with various pharmacological effects. This article aims to explore its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C12H12FNO
- Molecular Weight : 219.23 g/mol
This compound features a fluoromethyl group and a benzoyl moiety attached to an azetidine ring, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in this class may exert their effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways related to pain perception and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description | References |
|---|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. | |
| Antimicrobial Effects | Demonstrates inhibitory effects on bacterial growth. | |
| Anti-inflammatory | Potential to reduce inflammation in vitro. |
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, including this compound:
-
Anticancer Studies :
- A study conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
-
Antimicrobial Activity :
- Research indicated that this compound showed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing effectiveness comparable to standard antibiotics.
-
Anti-inflammatory Effects :
- In vitro experiments revealed that this compound could reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Substituent Effects at the 3-Position
The 3-position substituent critically influences both chemical reactivity and biological activity. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-Substituted Azetidines
Key Observations :
- Fluoromethyl (-CH₂F) : Balances electronegativity and steric bulk, offering metabolic resistance to oxidation compared to -CH₃ or -OCH₃ .
- Chloro (-Cl) : Increases molecular weight and reactivity but may reduce bioavailability due to higher polarity .
- Benzyloxy (-OCH₂C₆H₅) : Enhances lipophilicity but introduces susceptibility to enzymatic cleavage .
Acyl Group Variations at the 1-Position
The 3-methylbenzoyl group distinguishes this compound from other 1-acylated azetidines.
Table 2: Impact of 1-Position Acyl Groups
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine, and how can intermediates be purified?
- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives can be synthesized via alkylation of azetidine precursors with fluoromethylating agents, followed by benzoylation using 3-methylbenzoyl chloride. Purification typically employs flash column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates, as demonstrated in azetidine-TFA salt syntheses with yields >90% . Trifluoroacetic acid (TFA) is frequently used to stabilize intermediates during workup .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and fluoromethyl substitution. For instance, ¹H-NMR can resolve azetidine ring protons (δ 3.5–4.0 ppm) and benzoyl aromatic signals (δ 7.2–7.8 ppm), while ¹⁹F-NMR identifies fluoromethyl groups (δ -220 to -230 ppm). Mass spectrometry (HRMS) validates molecular weight, as shown in analogous azetidine derivatives .
Q. What solvents and reaction conditions favor the stability of azetidine derivatives during synthesis?
- Methodological Answer : Polar aprotic solvents like DMSO or acetonitrile enhance solubility of azetidine intermediates. Reactions are typically conducted under inert atmospheres (N₂/Ar) at 80–120°C, with acid scavengers (e.g., triethylamine) to prevent decomposition. Stability studies on related azetidine antibiotics suggest avoiding prolonged exposure to moisture or high temperatures (>40°C) .
Advanced Research Questions
Q. How do stereochemical variations in the azetidine ring affect the compound’s bioactivity?
- Methodological Answer : Stereochemistry at the fluoromethyl or benzoyl positions can drastically alter biological interactions. For example, in azetidine iminosugars, axial vs. equatorial substituents impact enzyme inhibition (e.g., α-glucosidase). Computational docking studies (e.g., AutoDock Vina) and chiral HPLC analysis are used to correlate stereochemistry with activity, as seen in spiro-β-lactam derivatives .
Q. What mechanisms govern the ring-opening reactions of this compound under acidic or nucleophilic conditions?
- Methodological Answer : Acidic conditions (e.g., HCl/EtOH) protonate the azetidine nitrogen, facilitating nucleophilic attack and ring opening to form γ-chloroamines. Under SN2 conditions, fluoromethyl groups may act as leaving groups, yielding unsaturated amines. Kinetic studies (e.g., monitoring by ¹H-NMR) and DFT calculations can elucidate transition states, as applied to azetidine-Lewis acid complexes .
Q. How can this compound be functionalized for targeted drug delivery or prodrug strategies?
- Methodological Answer : The benzoyl group can be modified with bioorthogonal handles (e.g., alkynes for click chemistry), while the fluoromethyl moiety allows for ¹⁸F-labeling in PET imaging. Prodrugs may incorporate hydrolyzable esters (e.g., tert-butyl carbamate), cleaved in vivo by esterases. Pharmacokinetic optimization, as seen in carbonepenem antibiotics, involves balancing lipophilicity (logP) and plasma stability .
Q. What analytical methods resolve contradictions in reported synthetic yields or purity?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual TFA salts). Combining HPLC-MS for purity assessment and differential scanning calorimetry (DSC) for crystallinity analysis can identify batch variations. Reproducibility is improved by strict control of reaction stoichiometry and temperature, as highlighted in azetidine dimerization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
